Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate is a heterocyclic compound that features both pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The starting material, often a substituted hydrazine, reacts with an appropriate β-keto ester under acidic or basic conditions to form the pyrazole ring.
Introduction of the Pyrimidine Ring: The pyrazole derivative is then subjected to a cyclization reaction with a suitable pyrimidine precursor, such as a nitrile or an amidine, under reflux conditions in ethanol.
Industrial Production Methods: Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole and pyrimidine derivatives.
Scientific Research Applications
Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Medicine: Investigated for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes, such as cyclin-dependent kinases. This inhibition disrupts the cell cycle, leading to apoptosis (programmed cell death) in cancer cells. The molecular targets include the active sites of these enzymes, where the compound forms stable complexes, preventing the enzymes from catalyzing their normal reactions.
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its enzyme inhibitory properties.
Uniqueness: Ethyl 5-amino-1-(pyrimidin-4-yl)-1h-pyrazole-4-carboxylate is unique due to its specific structural features that allow for versatile chemical modifications and its potent biological activities, particularly in cancer research.
Properties
IUPAC Name |
ethyl 5-amino-1-pyrimidin-4-ylpyrazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-2-17-10(16)7-5-14-15(9(7)11)8-3-4-12-6-13-8/h3-6H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITFQWBXQVVHKPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=NC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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